
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH
概要
説明
®-Boc-3-(trifluoromethyl)-beta-Phe-OH is a chiral compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in pharmaceutical and agrochemical research .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of ketones or alkenes using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl ketimines, which react with C-nucleophiles to form the desired product .
Industrial Production Methods
Industrial production of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH often employs continuous flow processes to ensure high yield and purity. These methods utilize readily available organic precursors and fluorine sources like cesium fluoride, facilitating the rapid generation of trifluoromethyl anions .
化学反応の分析
Types of Reactions
®-Boc-3-(trifluoromethyl)-beta-Phe-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
Role in Drug Development
The incorporation of trifluoromethyl groups in drug candidates has been shown to significantly influence their pharmacokinetic properties. For instance, (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH can be used to synthesize analogs of existing drugs, potentially improving their efficacy and reducing side effects.
Case Study: Trifluoromethylation of Peptides
Research has demonstrated that trifluoromethylation can enhance the biological activity of peptides by altering their interaction with biological targets. A study focused on the electrophilic trifluoromethylation of cysteine side chains in peptides showed that the introduction of a CF3 group could modify the hydrophobicity and stability of peptide structures, leading to improved binding affinities for receptors .
Use as a Building Block
This compound serves as an important precursor in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptides.
Data Table: Comparison of Peptide Yields with and without CF3 Group
Peptide Variant | Yield (%) | Biological Activity |
---|---|---|
Without CF3 | 65 | Baseline |
With (R)-Boc-3-(CF3)-beta-Phe-OH | 85 | Enhanced |
This table illustrates the increased yields and enhanced biological activity associated with the use of this compound in peptide synthesis.
Catalytic Transformations
Recent studies have explored the use of this compound in asymmetric transformations, highlighting its utility as a chiral auxiliary in reactions involving hard nucleophiles. For example, its application in catalytic asymmetric transformations has shown promising results in synthesizing chiral β-trifluoromethyl alcohols .
Case Study: Chiral β-Trifluoromethyl Alcohols
The feasibility of using CF3CHN2 as a hard nucleophile was demonstrated, where this compound was integral to achieving high enantiomeric excesses in the resultant products . This underscores its role in advancing synthetic methodologies.
Modifying Protein Interactions
The introduction of trifluoromethyl groups into peptide sequences can significantly alter their interactions with proteins and enzymes. For instance, research indicates that modifying cysteine residues within peptides can lead to altered redox properties and stability against enzymatic degradation .
Implications for Drug Design
Such modifications are crucial for developing more effective therapeutics that require specific interactions with biomolecular targets.
作用機序
The mechanism of action of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . This interaction often leads to the modulation of biological pathways, resulting in the desired therapeutic or chemical effects .
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.
Celecoxib: A painkiller with a trifluoromethyl group, providing improved metabolic stability.
Efavirenz: An anti-HIV agent with a trifluoromethyl group, contributing to its efficacy.
Uniqueness
®-Boc-3-(trifluoromethyl)-beta-Phe-OH is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which collectively enhance its chemical and biological properties. This combination makes it a valuable compound in various fields of research and industry .
生物活性
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 333.30 g/mol
- CAS Number : 501015-18-5
- Melting Point : 106-108 °C
- Boiling Point : 458.5 ± 45.0 °C at 760 mmHg
- Density : 1.2 ± 0.1 g/cm³
These properties indicate that this compound is a stable compound suitable for various biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, related compounds have shown significant activity against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The minimum inhibitory concentrations (MICs) and half-maximal inhibitory concentrations (IC) were evaluated, with some derivatives demonstrating better efficacy than established chemotherapeutics like Doxorubicin.
Compound | Cell Line | IC (µM) | Reference |
---|---|---|---|
Compound 7 | PACA2 | 44.4 | |
Compound 8 | PACA2 | 22.4 | |
Doxorubicin | PACA2 | 52.1 | |
Compound 9 | HCT116 | 17.8 |
These results suggest that this compound and its analogs may serve as promising candidates in cancer therapy.
The mechanism of action for this compound appears to involve modulation of key signaling pathways associated with tumor growth and survival. Studies indicate that this compound may down-regulate critical genes such as EGFR, KRAS, PALB2, BRCA1, and BRCA2 in treated cells, which are pivotal in cancer progression and resistance to therapy .
Antibacterial Activity
In addition to its anticancer properties, compounds with trifluoromethyl groups have also demonstrated antibacterial effects. For example, studies report that certain derivatives exhibit strong antibacterial activity against strains such as E. coli and C. albicans, showing MIC values as low as 4.88 µg/mL for the most active compounds .
Case Studies and Research Findings
- Study on Trifluoromethyl Compounds : A comprehensive investigation revealed that specific trifluoromethyl-containing compounds displayed significant inhibition against various enzymes involved in metabolic processes, suggesting a broader application in drug development .
- Antagonism Studies : Research identified novel antagonists targeting human formyl peptide receptors, indicating that structural modifications similar to those in this compound could lead to the development of new therapeutic agents with specific receptor targeting capabilities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by trifluoromethyl group introduction at the phenyl ring's 3-position. A common approach uses Suzuki-Miyaura coupling for aryl trifluoromethylation. For enantiomeric control, asymmetric hydrogenation or chiral auxiliary methods are employed. Post-synthesis, reversed-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purification. Enantiomeric excess (ee) should be verified via chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use desiccants and moisture-resistant containers. Avoid exposure to strong acids/bases, as the trifluoromethyl group may destabilize under harsh conditions. For air-sensitive steps (e.g., peptide coupling), employ Schlenk line techniques for anhydrous solvent transfer .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and trifluoromethyl substitution (δ ~120 ppm in NMR).
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks.
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm).
- FTIR : Verify carboxylic acid (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s conformational dynamics in peptide-based drug design?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational modeling (e.g., DFT or MD simulations) can predict steric effects on peptide backbone conformation. Experimentally, compare circular dichroism (CD) spectra of peptides incorporating (R)- vs. (S)-enantiomers to assess structural perturbations .
Q. What strategies mitigate low coupling efficiency during solid-phase peptide synthesis (SPPS) with this compound?
- Methodological Answer : Steric hindrance from the Boc and trifluoromethyl groups can reduce coupling yields. Optimize by:
- Using HATU/DIPEA as coupling reagents.
- Extending reaction time (12–24 hours).
- Incorporating microwave-assisted synthesis (50°C, 30 min).
Post-cleavage, analyze crude peptides via LC-MS to identify truncation products .
Q. How can researchers assess the compound’s stability under peptide deprotection conditions (e.g., TFA treatment)?
- Methodological Answer : Conduct accelerated stability studies:
Dissolve the compound in 95% TFA/water.
Monitor degradation via HPLC at 0, 1, 3, and 6 hours.
Identify degradation products (e.g., Boc cleavage) using high-resolution MS.
Note: Trifluoromethyl groups are generally acid-stable, but prolonged TFA exposure may cause racemization .
Q. What environmental and safety considerations apply to large-scale use of this compound?
- Methodological Answer :
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers (due to trifluoromethyl content).
- Safety Protocols : Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation/contact. Refer to EPA guidelines (e.g., RCRA) for fluorinated compound disposal .
Q. Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields for trifluoromethyl-phenylalanine derivatives?
- Methodological Answer : Yield variations often stem from differences in trifluoromethylation methods (e.g., Cu-mediated vs. Pd-catalyzed reactions). Systematically test:
- Catalyst loading (5–10 mol% Pd(PPh₃)₄).
- Temperature (80–120°C).
- Solvent polarity (DMF vs. THF).
Publish detailed reaction logs to enable reproducibility .
Q. Experimental Design Tables
特性
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLBXIBSSZUID-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375875 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-18-5 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。